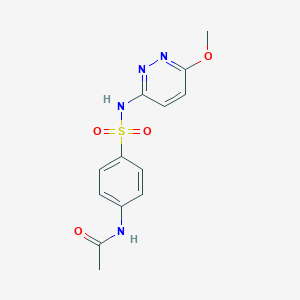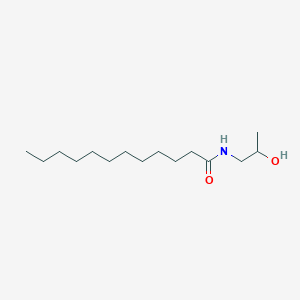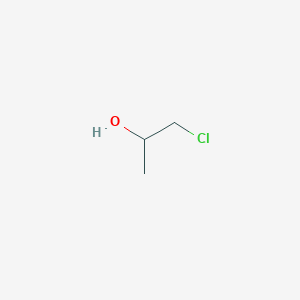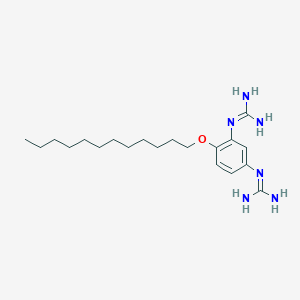![molecular formula C8H8N2O B090631 (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol CAS No. 1352395-31-3](/img/structure/B90631.png)
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, the compound has been shown to have antioxidant activity. It has also been found to modulate the activity of enzymes involved in various metabolic pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol. One area of research is the development of new synthetic methods that can yield higher yields and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol involves a multistep process that begins with the reaction of 2-aminopyridine with acetaldehyde. This reaction yields an intermediate product, which is then subjected to a series of chemical transformations, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Eigenschaften
CAS-Nummer |
1352395-31-3 |
|---|---|
Produktname |
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol |
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-4,10-11H,5H2 |
InChI-Schlüssel |
KSNYCVDTCVBBAT-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2)CO |
Kanonische SMILES |
C1=CNC2=C1C(=CN=C2)CO |
Synonyme |
4-(HydroxyMethyl)-6-azaindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















